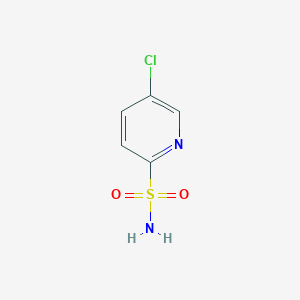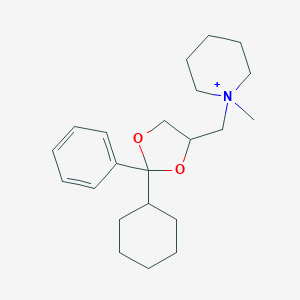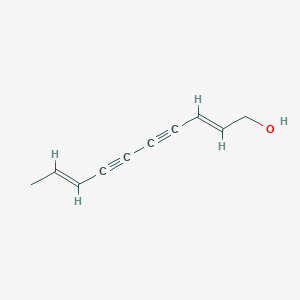
13Z,16Z-Docosadiensäure
Übersicht
Beschreibung
13Z,16Z-Docosadienoic Acid is a natural omega-6 polyunsaturated fatty acid. It is characterized by having two cis-double bonds at positions 13 and 16. It has been identified in various organisms, including mammals, fish, plants, and anaerobic fungi .
Wissenschaftliche Forschungsanwendungen
13Z,16Z-Docosadiensäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Modellverbindung verwendet, um das Verhalten von mehrfach ungesättigten Fettsäuren in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Die Rolle der Verbindung als Agonist von FFAR4 macht sie wertvoll für die Untersuchung metabolischer Stoffwechselwege und Rezeptorfunktionen.
5. Wirkmechanismus
Der Mechanismus, durch den this compound ihre Wirkungen entfaltet, beinhaltet ihre Interaktion mit dem freien Fettsäure-Rezeptor 4 (FFAR4). Als Agonist bindet sie an diesen Rezeptor und aktiviert Signalwege, die verschiedene physiologische Prozesse regulieren. Ein bemerkenswerter Effekt ist die Hemmung der Ghrelin-Sekretion, die eine Rolle bei der Appetitzügelung spielt .
Ähnliche Verbindungen:
Arachidonsäure: Eine weitere Omega-6- mehrfach ungesättigte Fettsäure mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Aktivitäten.
Linolsäure: Ein Vorläufer von Arachidonsäure, ebenfalls eine Omega-6-Fettsäure mit unterschiedlichen Rollen im Stoffwechsel.
Eicosadiensäure: Ähnlich in der Struktur, aber mit unterschiedlichen Positionen der Doppelbindungen.
Einzigartigkeit: this compound ist einzigartig aufgrund ihrer spezifischen Doppelbindungspositionen und ihrer Rolle als FFAR4-Agonist. Diese Spezifität ermöglicht es ihr, mit bestimmten Rezeptoren und Stoffwechselwegen zu interagieren, was sie wertvoll für gezielte Forschung und Anwendungen macht .
Wirkmechanismus
Target of Action
The primary target of 13Z,16Z-docosadienoic acid is the Free Fatty Acid Receptor 4 (FFAR4) , also known as GPR120 . This receptor is a long-chain fatty acid receptor .
Mode of Action
13Z,16Z-Docosadienoic acid, being a ω-6 polyunsaturated fatty acid (PUFA), acts as an agonist of FFAR4 . This means it binds to the FFAR4 receptor and activates it .
Result of Action
The activation of the FFAR4 receptor by 13Z,16Z-docosadienoic acid has been found to strongly inhibit the secretion of ghrelin by isolated mouse gastric cells . Ghrelin is a hormone that stimulates appetite, and this inhibition could potentially have implications for appetite regulation.
Biochemische Analyse
Biochemical Properties
13Z,16Z-Docosadienoic acid, as a long-chain fatty acid (LCFA), interacts with the free fatty acid receptor 4 (FFAR4 or GPR120), a LCFA receptor . This interaction plays a significant role in various biochemical reactions.
Cellular Effects
The interaction of 13Z,16Z-Docosadienoic acid with FFAR4 influences cell function. It strongly inhibits the secretion of ghrelin by isolated mouse gastric cells . Ghrelin is a hormone that plays a crucial role in regulating appetite and energy balance.
Molecular Mechanism
The molecular mechanism of 13Z,16Z-Docosadienoic acid involves its binding interaction with FFAR4. As an agonist of FFAR4, it activates this receptor, leading to changes in gene expression and enzyme activity .
Metabolic Pathways
13Z,16Z-Docosadienoic acid is involved in the metabolic pathways of ω-6 polyunsaturated fatty acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 13Z,16Z-Docosadienoic Acid can be synthesized through chemical methods or extracted from natural sources. The chemical synthesis typically involves the elongation of arachidonic acid by adding two carbon atoms to the chain . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired cis-double bonds.
Industrial Production Methods: In industrial settings, the production of 13Z,16Z-Docosadienoic Acid may involve large-scale extraction from natural sources or chemical synthesis. The process includes purification steps to achieve high purity levels, which are crucial for its use in research and applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 13Z,16Z-Docosadiensäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führen.
Reduktion: Reduktionsreaktionen können die Doppelbindungen in Einfachbindungen umwandeln, wodurch sich die Struktur und Eigenschaften der Verbindung ändern.
Substitution: Substitutionsreaktionen können den Austausch von Wasserstoffatomen durch andere funktionelle Gruppen beinhalten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Sauerstoff, Peroxide und andere Oxidationsmittel.
Reduktion: Wasserstoffgas und Metallkatalysatoren wie Palladium oder Platin werden häufig verwendet.
Substitution: Halogene, Säuren und Basen können als Reagenzien bei Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation Hydroperoxide erzeugen, während Reduktion gesättigte Fettsäuren ergeben kann .
Vergleich Mit ähnlichen Verbindungen
Arachidonic Acid: Another omega-6 polyunsaturated fatty acid with similar structural features but different biological activities.
Linoleic Acid: A precursor to arachidonic acid, also an omega-6 fatty acid with distinct roles in metabolism.
Eicosadienoic Acid: Similar in structure but with different positions of double bonds.
Uniqueness: 13Z,16Z-Docosadienoic Acid is unique due to its specific double bond positions and its role as an FFAR4 agonist. This specificity allows it to interact with particular receptors and pathways, making it valuable for targeted research and applications .
Eigenschaften
IUPAC Name |
(13Z,16Z)-docosa-13,16-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRZDASOHMCSK-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17735-98-7 | |
| Record name | 13,16-Docosadienoic acid, (13Z,16Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5EG9E9ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosadienoate (22:2n6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the metabolic profile of different pig breeds relate to their meat quality?
A2: The study found distinct differences in the metabolic profiles of longissimus dorsi muscle between CB and DLY pigs, with 13Z,16Z-docosadienoic acid being one differentiating metabolite. [] CB pigs, known for better meat quality attributes like marbling and color, exhibited different levels of various metabolites compared to DLY pigs. This suggests a link between breed-specific metabolic characteristics, potentially influenced by genetics and breeding practices, and the resulting meat quality.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)
